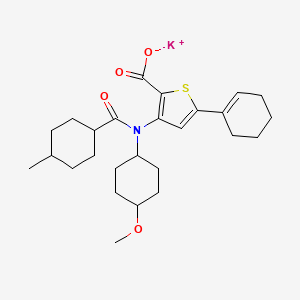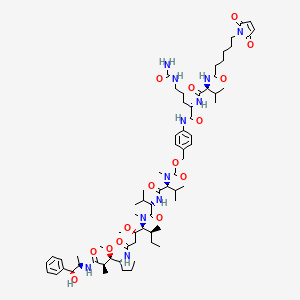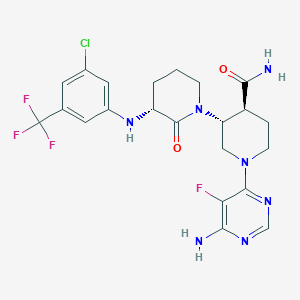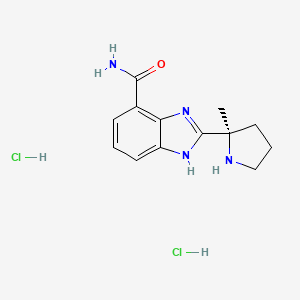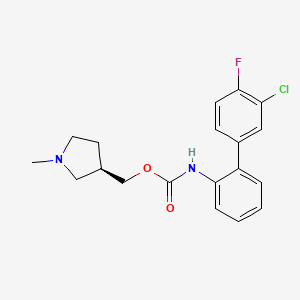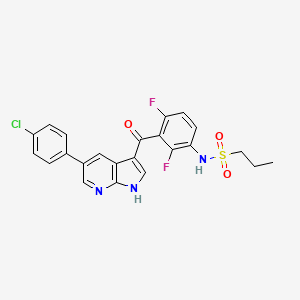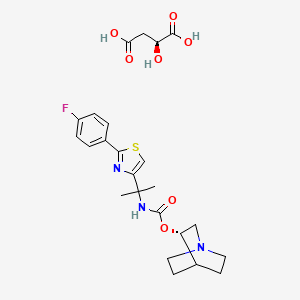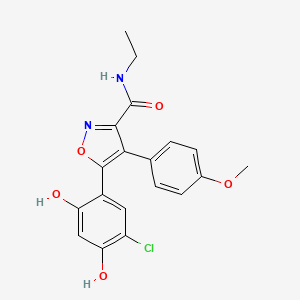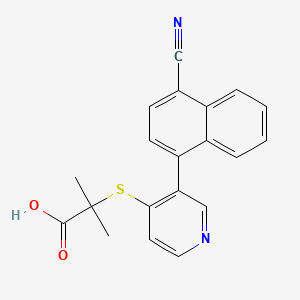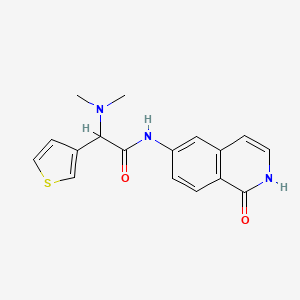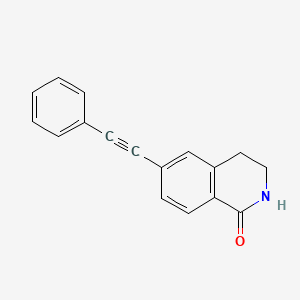
1(2H)-Isoquinolinone, 3,4-dihydro-6-(2-phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0240382 is a synthetic organic compound known for its role as a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5. This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders .
Preparation Methods
The synthesis of VU0240382 involves several steps, starting with the preparation of the core structure, 1,2,3,4-tetrahydroisoquinolin-1-one. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the phenylethynyl group: The phenylethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Purification and isolation: The final product is purified using techniques such as column chromatography to obtain VU0240382 in its pure form.
Chemical Reactions Analysis
VU0240382 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: VU0240382 can undergo substitution reactions, particularly at the phenylethynyl group, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU0240382 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptor subtype 5.
Biology: The compound is employed in research to understand the role of metabotropic glutamate receptor subtype 5 in various biological processes.
Medicine: VU0240382 has potential therapeutic applications in the treatment of central nervous system disorders such as schizophrenia and anxiety.
Mechanism of Action
VU0240382 exerts its effects by selectively modulating the activity of metabotropic glutamate receptor subtype 5. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, glutamate. This modulation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site. The molecular targets and pathways involved include the activation of downstream signaling cascades that regulate various cellular functions .
Comparison with Similar Compounds
VU0240382 is unique among similar compounds due to its selective positive allosteric modulation of metabotropic glutamate receptor subtype 5. Similar compounds include:
VU0360172: Another positive allosteric modulator of metabotropic glutamate receptor subtype 5, but with different pharmacokinetic properties.
VU0092273: A compound with similar modulatory effects but distinct chemical structure and potency.
VU0361747: A pure positive allosteric modulator with no intrinsic agonist activity, unlike VU0240382 which has intrinsic allosteric agonist activity
VU0240382 stands out due to its unique combination of positive allosteric modulation and intrinsic agonist activity, making it a valuable tool in pharmacological research.
Properties
CAS No. |
1092550-36-1 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.3 |
IUPAC Name |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChI Key |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0240382, VU-0240382, VU 0240382 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


